N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide
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Overview
Description
N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring fused with a fluorine atom and a nicotinamide moiety with a methylthio substituent. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting with a suitable aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Nicotinamide Moiety: The nicotinamide part can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Methylthio Substitution: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolating agents like methylthiolate salts.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide
- N-(6-Bromobenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide
- N-(6-Iodobenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide
Uniqueness
N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as increased metabolic stability, altered electronic effects, and enhanced binding affinity to biological targets compared to its halogenated analogs.
Properties
CAS No. |
786721-17-3 |
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Molecular Formula |
C14H10FN3OS2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H10FN3OS2/c1-20-13-9(3-2-6-16-13)12(19)18-14-17-10-5-4-8(15)7-11(10)21-14/h2-7H,1H3,(H,17,18,19) |
InChI Key |
ZVFBLGBDGQPBLB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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